molecular formula C9H16ClN3O2 B6248862 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride CAS No. 2411194-04-0

6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride

Cat. No.: B6248862
CAS No.: 2411194-04-0
M. Wt: 233.7
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Description

6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro undecane core with an amino group and a dione functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or dione positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazaspiro[4.6]undecane-2,4-dione: A structurally related compound with similar chemical properties.

    3-morpholin-4-ylmethyl-1,3-diazaspiro[4.6]undecane-2,4-dione: Another related compound with a morpholine substituent.

Uniqueness

6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride is unique due to the presence of the amino group and the hydrochloride salt form, which enhance its solubility and stability. These features make it particularly suitable for various experimental and industrial applications.

Properties

CAS No.

2411194-04-0

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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